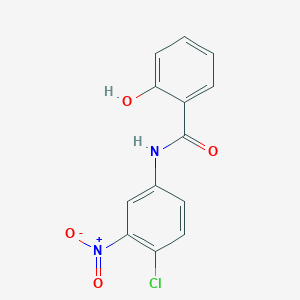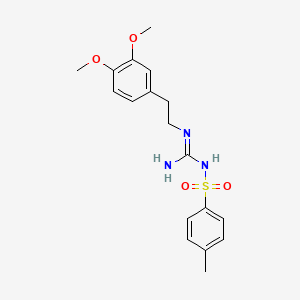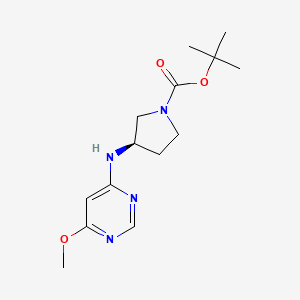![molecular formula C12H16Cl4 B2962567 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene CAS No. 75073-78-8](/img/structure/B2962567.png)
5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrakis(chloromethyl)bicyclo[222]oct-2-ene is a chemical compound with the molecular formula C12H16Cl4 It is a derivative of bicyclo[222]oct-2-ene, where four chloromethyl groups are attached to the 5, 6, 7, and 8 positions of the bicyclic structure
Métodos De Preparación
The synthesis of 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene typically involves the chloromethylation of bicyclo[2.2.2]oct-2-ene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of methyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azidomethyl derivatives, while oxidation with potassium permanganate would produce carboxylic acids.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing. It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and polymers. It can be used to introduce chloromethyl groups into various substrates, enhancing their properties.
Mecanismo De Acción
The mechanism by which 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene exerts its effects depends on the specific reactions it undergoes. The chloromethyl groups are highly reactive and can participate in various chemical transformations. These groups can act as electrophiles, reacting with nucleophiles to form new bonds. The bicyclic structure provides a rigid framework that influences the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Similar compounds to 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene include:
Bicyclo[2.2.2]octane: A parent hydrocarbon with a similar bicyclic structure but without the chloromethyl groups.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride: A compound with carboxylic acid groups instead of chloromethyl groups, used in the synthesis of polyimides.
7,8-Epoxy-2,3,5,6-tetrakis(methylene)bicyclo[2.2.2]octane: A derivative with epoxy and methylene groups, used in Diels-Alder reactions.
The uniqueness of this compound lies in the presence of four chloromethyl groups, which impart distinct reactivity and potential for diverse chemical transformations.
Propiedades
IUPAC Name |
5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl4/c13-3-9-7-1-2-8(11(9)5-15)12(6-16)10(7)4-14/h1-2,7-12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXESXWMKHIKDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1C(C2CCl)CCl)CCl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75073-78-8 |
Source


|
| Record name | 5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2962485.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)

![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)
![1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea](/img/structure/B2962492.png)

![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)


![Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2962500.png)

![1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B2962503.png)
![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2962506.png)
